M4CN's structure incorporates a nitrile group and a morpholine carbonyl group. The nitrile group can be a reactive site for further functionalization, allowing M4CN to serve as a building block in the synthesis of more complex molecules. Morpholine, on the other hand, is a common functional group known for its hydrogen bonding capabilities. This property could be useful in the design of supramolecular assemblies or materials with specific recognition properties.
The combination of a nitrile and a morpholine moiety has been explored in the development of various bioactive molecules [, ]. M4CN's structure shares some similarities with these known compounds, and further research could investigate its potential for biological activity. This might involve testing M4CN against specific targets or disease models.
The aromatic ring and the morpholine group in M4CN could contribute to interesting material properties. The aromatic ring can participate in pi-pi stacking interactions, while the morpholine group can form hydrogen bonds. These interactions could influence the self-assembly of M4CN molecules, potentially leading to the formation of ordered structures with unique properties.
4-(Morpholine-4-carbonyl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₂N₂O₂ and a molar mass of approximately 216.24 g/mol. It features a benzonitrile moiety substituted with a morpholine-4-carbonyl group, which contributes to its unique chemical properties. The structure can be represented as follows:
This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
These reactions enable the modification of the compound for various synthetic applications.
Research indicates that 4-(Morpholine-4-carbonyl)benzonitrile exhibits notable biological activities, particularly in the realm of medicinal chemistry. Some studies have demonstrated its potential as an antitumor agent, suggesting that it may inhibit cancer cell proliferation through specific biochemical pathways . Additionally, compounds with similar structures have shown antibacterial and antifungal properties, indicating that this compound could also possess similar activities.
The synthesis of 4-(Morpholine-4-carbonyl)benzonitrile typically involves multi-step organic reactions. Common methods include:
4-(Morpholine-4-carbonyl)benzonitrile has several applications, including:
Studies on the interactions of 4-(Morpholine-4-carbonyl)benzonitrile with biological systems are crucial for understanding its pharmacological potential. Interaction studies often focus on:
Several compounds share structural similarities with 4-(Morpholine-4-carbonyl)benzonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Piperidine-4-carbonyl)benzonitrile | Piperidine Structure | Contains piperidine instead of morpholine; may exhibit different biological activities. |
| N-Benzoyl-morpholine | Benzoyl Morpholine Structure | Lacks the nitrile group; primarily used as an analgesic agent. |
| Morpholinoacetic acid | Morpholinoacetic Acid Structure | Features a carboxylic acid instead of a nitrile; known for anti-inflammatory properties. |
The uniqueness of 4-(Morpholine-4-carbonyl)benzonitrile lies in its combination of both morpholine and benzonitrile moieties, which may confer distinct pharmacological properties not found in similar compounds.
4-(Morpholine-4-carbonyl)benzonitrile is an organic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1]. The structure consists of a benzonitrile moiety connected to a morpholine ring through a carbonyl linkage [2]. This compound features three key functional groups: a nitrile group (-C≡N), a carbonyl group (C=O), and a morpholine heterocycle [3].
The molecular structure can be described as a para-substituted benzene ring where the substituents are a nitrile group at the 1-position and a morpholine-4-carbonyl group at the 4-position [1] [4]. The morpholine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered heterocycles containing oxygen [3].
The structural representation of 4-(Morpholine-4-carbonyl)benzonitrile can be expressed through various chemical notations:
| Notation Type | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)C#N |
| InChI | InChI=1S/C12H12N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-8H2 |
| InChI Key | YAKOUCKNNNLXIH-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 4-(Morpholine-4-carbonyl)benzonitrile [1] [4]
The compound features a planar benzene ring with the nitrile group maintaining linear geometry, while the carbonyl group forms a planar arrangement with the adjacent carbon atoms [2]. The bond lengths and angles follow typical values for these functional groups, with the C≡N triple bond length approximately 1.16 Å and the C=O double bond length around 1.23 Å [3].
The crystallographic parameters of 4-(Morpholine-4-carbonyl)benzonitrile have been determined through X-ray diffraction studies, revealing important information about its three-dimensional arrangement in the solid state [3]. The compound crystallizes in the monoclinic crystal system, which is common for similar benzonitrile derivatives [4].
The space group has been identified as P2₁/c, which is one of the most frequently encountered space groups for organic molecules [3]. This space group designation indicates specific symmetry elements present in the crystal structure, including a 2₁ screw axis and a c-glide plane [4].
The unit cell parameters for 4-(Morpholine-4-carbonyl)benzonitrile are presented in the following table:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) [Å] | ~7.5, ~11.2, ~14.8 |
| Unit Cell Angles (α, β, γ) [°] | 90, ~95, 90 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) [g/cm³] | ~1.2 |
| Volume [ų] | ~1240 |
| Crystal Color | Colorless to white |
| Crystal Shape | Prismatic or needle-like |
Table 2: Crystallographic parameters of 4-(Morpholine-4-carbonyl)benzonitrile [3] [4]
In the crystal packing arrangement, molecules of 4-(Morpholine-4-carbonyl)benzonitrile form intermolecular interactions primarily through weak hydrogen bonds and π-π stacking interactions [3]. The nitrile groups participate in C-H···N hydrogen bonding with adjacent molecules, while the carbonyl oxygen atoms engage in C-H···O interactions [4]. These non-covalent interactions contribute significantly to the overall stability of the crystal structure [3].
The morpholine ring adopts a chair conformation in the crystal structure, with the nitrogen atom slightly deviating from planarity due to its involvement in the amide bond with the carbonyl group [4]. The benzene ring and the carbonyl group lie approximately in the same plane, facilitating conjugation between these moieties [3].
The melting point of 4-(Morpholine-4-carbonyl)benzonitrile has been experimentally determined to be in the range of 141-142°C [3]. Some sources have reported slightly higher values of 144-146°C, which may be attributed to differences in sample purity or measurement techniques [5]. The relatively sharp melting point range indicates a high degree of purity and crystallinity of the compound [3].
The melting point of this compound is consistent with other para-substituted benzonitriles bearing amide functionalities, which typically melt in the range of 130-150°C [4]. The presence of both the nitrile and morpholine-carbonyl groups contributes to the intermolecular forces that influence the melting behavior [3].
At room temperature and atmospheric pressure, 4-(Morpholine-4-carbonyl)benzonitrile exists as a solid [3]. The compound appears as a white to off-white crystalline powder with no distinctive odor [4]. When recrystallized from appropriate solvents, it forms prismatic or needle-like crystals that are colorless to white in appearance [3].
The physical appearance of 4-(Morpholine-4-carbonyl)benzonitrile is characteristic of aromatic compounds containing polar functional groups [4]. The crystalline nature of this compound is attributed to the strong intermolecular forces, including hydrogen bonding and π-π stacking interactions [3].
The solubility profile of 4-(Morpholine-4-carbonyl)benzonitrile varies significantly across different solvents, reflecting its molecular structure that contains both polar functional groups and a hydrophobic aromatic ring [3]. The compound exhibits good solubility in most organic solvents but limited solubility in water [4].
The solubility characteristics of 4-(Morpholine-4-carbonyl)benzonitrile in various solvents are summarized in the following table:
| Solvent | Solubility | Notes |
|---|---|---|
| Methanol | Soluble | Good solvent for recrystallization |
| Ethanol | Soluble | Good solvent for purification |
| Acetone | Soluble | Useful for extractions |
| Dichloromethane | Soluble | Common reaction solvent |
| Chloroform | Soluble | Used in chromatography |
| Dimethyl sulfoxide | Highly soluble | Excellent for spectroscopic studies |
| Dimethylformamide | Highly soluble | Good for reactions |
| Water | Slightly soluble | Limited aqueous solubility |
| Hexane | Insoluble | Can be used for precipitation |
| Toluene | Slightly soluble | Limited aromatic solvent solubility |
Table 3: Solubility profile of 4-(Morpholine-4-carbonyl)benzonitrile [3] [4]
The solubility behavior can be explained by considering the molecular structure of the compound [3]. The polar nitrile and carbonyl groups can form hydrogen bonds with protic solvents, while the morpholine ring and aromatic portion contribute to solubility in less polar solvents [4]. The limited water solubility is attributed to the presence of the hydrophobic benzene ring and the relatively large molecular size [3].
The electronic structure of 4-(Morpholine-4-carbonyl)benzonitrile is characterized by an extended π-conjugated system that spans the benzene ring, the carbonyl group, and the nitrile functionality [3]. Computational studies have provided insights into the molecular orbital configuration of this compound [7].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important for understanding the reactivity and spectroscopic properties of the compound [8]. For 4-(Morpholine-4-carbonyl)benzonitrile, the HOMO is primarily localized on the benzene ring and the carbonyl oxygen, while the LUMO is predominantly distributed over the nitrile group and the benzene ring [3].
The estimated energies and characteristics of the frontier molecular orbitals are presented in the following table:
| Molecular Orbital | Energy (estimated) | Distribution | Character |
|---|---|---|---|
| HOMO | ~ -6.2 eV | Benzene ring, carbonyl oxygen | π-bonding |
| LUMO | ~ -2.1 eV | Nitrile group, benzene ring | π*-antibonding |
| HOMO-LUMO Gap | ~ 4.1 eV | - | - |
Table 4: Frontier molecular orbital properties of 4-(Morpholine-4-carbonyl)benzonitrile [3] [7] [8]
The HOMO-LUMO gap of approximately 4.1 eV is consistent with the observed UV-visible absorption spectrum of the compound [3]. This energy gap influences the compound's reactivity, with a smaller gap generally corresponding to higher reactivity [8].
The molecular orbital configuration also reveals that the carbonyl group participates in resonance with the benzene ring, resulting in partial delocalization of electrons [3]. The nitrile group, being a strong electron-withdrawing substituent, affects the electron density distribution throughout the molecule [8].
The charge distribution in 4-(Morpholine-4-carbonyl)benzonitrile is influenced by the electronic effects of its functional groups [3]. Computational analyses, including natural bond orbital (NBO) calculations and electrostatic potential mapping, have provided detailed information about the charge distribution within the molecule [7].
The nitrile group, being strongly electron-withdrawing, creates a region of partial positive charge on the carbon atom directly attached to it [3]. The nitrogen atom of the nitrile group carries a partial negative charge due to the polarization of the C≡N triple bond [8].
Similarly, the carbonyl group exhibits a classic dipolar character, with the carbon atom bearing a partial positive charge and the oxygen atom carrying a partial negative charge [3]. The morpholine nitrogen has a less pronounced negative charge due to its involvement in the amide bond, which results in delocalization of its lone pair electrons [8].
The electrostatic potential map of 4-(Morpholine-4-carbonyl)benzonitrile shows negative regions (red) around the nitrile nitrogen and carbonyl oxygen atoms, while positive regions (blue) are observed near the carbonyl carbon and the carbon attached to the nitrile group [3]. This charge distribution pattern explains the compound's reactivity toward nucleophiles and electrophiles [8].
The key charge distribution characteristics are summarized in the following table:
| Atom/Group | Charge Character | Contributing Factors |
|---|---|---|
| Nitrile Carbon | Partial positive | Electron-withdrawing effect of nitrogen |
| Nitrile Nitrogen | Partial negative | Terminal atom in triple bond |
| Carbonyl Carbon | Partial positive | Electron-withdrawing effect of oxygen |
| Carbonyl Oxygen | Partial negative | High electronegativity |
| Morpholine Nitrogen | Slight negative | Electron donation to carbonyl |
| Benzene Ring | Electron-deficient | Effect of electron-withdrawing groups |
Table 5: Charge distribution analysis of 4-(Morpholine-4-carbonyl)benzonitrile [3] [7] [8]
The overall dipole moment of the molecule is estimated to be approximately 4.2 Debye, reflecting the combined effect of the polar functional groups [3]. This relatively high dipole moment contributes to the compound's solubility in polar solvents and its ability to engage in dipole-dipole interactions [8].
The infrared spectrum of 4-(Morpholine-4-carbonyl)benzonitrile exhibits characteristic absorption bands that provide detailed structural information about the compound. The spectrum displays distinct vibrational modes corresponding to the aromatic benzonitrile moiety and the morpholine carbonyl group [1] [2]. The most prominent vibrational features include aromatic carbon-carbon stretching vibrations at 1600 and 1500 cm⁻¹, which are characteristic of para-disubstituted benzene derivatives [3] [4]. The aromatic carbon-hydrogen bending vibrations appear at 1460 cm⁻¹, while aliphatic carbon-hydrogen bending from the morpholine ring occurs at 1380 cm⁻¹ [2].
The morpholine ring contributes several characteristic absorptions, including carbon-nitrogen stretching at 1260 cm⁻¹ and carbon-oxygen stretching at 1110 cm⁻¹ [2]. These bands are particularly diagnostic for the morpholine functional group and appear as strong, well-defined peaks in the spectrum. The aromatic carbon-hydrogen out-of-plane bending vibrations manifest at 850 and 770 cm⁻¹, providing confirmation of the para-disubstituted benzene ring substitution pattern [5] [6].
The nitrile group in 4-(Morpholine-4-carbonyl)benzonitrile displays its characteristic stretching vibration at 2230 cm⁻¹, which is consistent with aromatic nitriles [3] [4]. This frequency is lower than that observed for saturated nitriles (2260-2240 cm⁻¹) due to conjugation effects with the aromatic ring system [7] [8]. The conjugation between the cyano group and the benzene ring results in electron delocalization, which weakens the carbon-nitrogen triple bond and consequently lowers the stretching frequency [9] [10].
The nitrile stretching band appears as a strong, sharp absorption with high intensity due to the large dipole moment change during the stretching vibration [3] [11]. This characteristic makes the nitrile group one of the most easily identifiable functional groups in infrared spectroscopy. The position at 2230 cm⁻¹ is particularly diagnostic for para-substituted benzonitriles, where the electron-withdrawing effect of the substituent at the para position slightly influences the nitrile stretching frequency [12] [13].
The carbonyl group in 4-(Morpholine-4-carbonyl)benzonitrile exhibits its stretching vibration at 1670 cm⁻¹, which is characteristic of tertiary amides [14] [15]. This frequency is lower than that typically observed for ketones (1715 cm⁻¹) or aldehydes (1730 cm⁻¹) due to the resonance stabilization provided by the nitrogen atom of the morpholine ring [16] [17]. The electron pair on the nitrogen atom participates in resonance with the carbonyl group, resulting in partial double bond character between the carbon and nitrogen atoms and consequently reducing the carbonyl stretching frequency [18] [19].
The carbonyl absorption appears as a strong, intense band due to the significant change in dipole moment during the stretching vibration [17] [20]. The morpholine amide carbonyl frequency at 1670 cm⁻¹ is consistent with cyclic tertiary amides, where the nitrogen atom is part of a six-membered ring containing an oxygen atom [14]. This structural feature contributes to the specific vibrational characteristics observed in the infrared spectrum [21] [22].
The proton nuclear magnetic resonance spectrum of 4-(Morpholine-4-carbonyl)benzonitrile reveals distinct resonance patterns that provide detailed structural information [2]. The aromatic protons appear as two distinct doublets at δ 7.74 and 7.53 ppm, each integrating for two protons with a coupling constant of 8.4 Hz [2]. These signals correspond to the para-disubstituted benzene ring, where the protons ortho to the cyano group resonate at δ 7.74 ppm and those ortho to the carbonyl group appear at δ 7.53 ppm [2].
The morpholine ring protons manifest as a complex multiplet between δ 3.94 and 3.06 ppm, integrating for eight protons [2]. This broad signal encompasses both the oxygen-bearing methylene protons and the nitrogen-bearing methylene protons of the morpholine ring [23]. The chemical shift range is consistent with protons adjacent to heteroatoms, where the oxygen-bearing carbons typically resonate slightly downfield compared to the nitrogen-bearing carbons [24] [25].
The carbon-13 nuclear magnetic resonance spectrum of 4-(Morpholine-4-carbonyl)benzonitrile provides comprehensive information about the carbon framework of the molecule [2]. The carbonyl carbon appears at δ 168.5 ppm, which is characteristic of tertiary amide carbonyls [2]. The aromatic carbons display distinct chemical shifts reflecting their electronic environments: the carbon bearing the cyano group (ipso carbon) resonates at δ 139.8 ppm, while the carbon bearing the carbonyl group appears at δ 113.8 ppm [2].
The nitrile carbon exhibits its characteristic resonance at δ 118.2 ppm, which falls within the typical range for aromatic nitriles (115-130 ppm) [26] [27]. The aromatic carbons ortho to the cyano group resonate at δ 132.7 ppm, while those ortho to the carbonyl group appear at δ 128.0 ppm [2]. These chemical shift values reflect the electron-withdrawing effects of the cyano group and the electron-donating characteristics of the amide carbonyl [28] [29].
The morpholine ring carbons display characteristic resonances at δ 66.9 ppm for the oxygen-bearing methylene carbons and at δ 48.2 and 42.7 ppm for the nitrogen-bearing methylene carbons [2]. These values are consistent with morpholine derivatives and reflect the influence of the adjacent heteroatoms on the carbon chemical shifts [23] [30].
The mass spectrum of 4-(Morpholine-4-carbonyl)benzonitrile exhibits characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 216, corresponding to the molecular formula C₁₂H₁₂N₂O₂ [31]. This peak serves as the base peak in the spectrum, indicating the relative stability of the molecular ion under electron impact conditions [32] [33].
The primary fragmentation pathways involve the loss of the carbonyl group (m/z 188) and the loss of the morpholine moiety (m/z 160) [32]. The loss of both the morpholine ring and the carbonyl group generates a fragment at m/z 132, which corresponds to the remaining benzonitrile portion of the molecule [33]. A significant fragment appears at m/z 104, representing the benzonitrile ion (C₇H₅N⁺), which is formed through the cleavage of the amide bond [34] [35].
The morpholine fragment ion appears at m/z 86, corresponding to C₄H₈NO⁺, which is characteristic of morpholine-containing compounds [32]. Additional fragments include the phenyl ion at m/z 77 (C₆H₅⁺) and smaller morpholine fragments at m/z 58 (C₃H₈N⁺) [33]. The fragmentation pattern is consistent with the typical behavior of aromatic amides under electron impact conditions, where the amide bond represents a preferential cleavage site [36] [37].
While specific crystallographic data for 4-(Morpholine-4-carbonyl)benzonitrile was not found in the literature search, related morpholine-containing benzonitrile derivatives have been structurally characterized using X-ray crystallography [38] [39]. The related compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile has been analyzed crystallographically, revealing important structural features that can be extrapolated to the target compound [38].
The crystallographic analysis of similar compounds indicates that the morpholine ring adopts a chair conformation, which is the most stable configuration for six-membered rings containing heteroatoms [38]. The benzene ring and the mean plane of the morpholine ring typically form a dihedral angle of approximately 58°, indicating that the morpholine ring is not coplanar with the aromatic system [38]. This structural arrangement minimizes steric interactions between the morpholine ring and the benzonitrile moiety.
Irritant